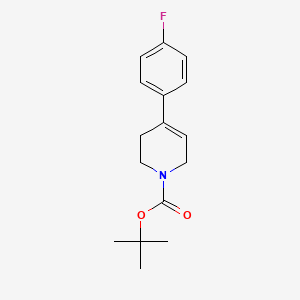

tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic organic compound featuring a partially hydrogenated pyridine ring (5,6-dihydropyridine) substituted at the 4-position with a 4-fluorophenyl group. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing solubility and stability during synthetic processes. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neurotensin receptor agonists .

The 4-fluorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and binding affinity to biological targets compared to non-halogenated analogues. Its molecular formula is estimated as C₁₆H₁₉FNO₂, with a molecular weight of 276.3 g/mol (calculated).

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAIAGSNZQGTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144733 | |

| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138647-52-6 | |

| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138647-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which involves the formation of a dihydropyridine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including as a calcium channel blocker.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit calcium ion influx, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Biological Activity

Tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H20FNO2

- CAS Number : 138647-52-6

- Molecular Weight : 275.34 g/mol

The compound features a tert-butyl ester group , a fluorophenyl group , and a dihydropyridine ring , which contribute to its unique properties and biological activities.

This compound primarily acts as a calcium channel blocker . It interacts with voltage-gated calcium channels, inhibiting calcium influx into cells. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release. The inhibition of calcium channels can lead to:

- Vasodilation : Relaxation of blood vessels, reducing blood pressure.

- Cardiovascular Effects : Potential therapeutic applications in treating hypertension and angina.

1. Cardiovascular Effects

Research indicates that this compound may exhibit significant antihypertensive effects due to its ability to block calcium channels. Studies suggest it could be comparable to other dihydropyridine derivatives such as nifedipine and amlodipine in terms of efficacy.

2. Anticancer Potential

Preliminary studies have explored the anticancer properties of dihydropyridine derivatives, including this compound. The presence of the fluorophenyl group may enhance its binding affinity to cancer-related targets, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Nifedipine | Calcium channel blocker | Hypertension |

| Amlodipine | Calcium channel blocker | Hypertension |

| Nicardipine | Calcium channel blocker | Angina |

| This compound | Calcium channel blocker | Potentially hypertension and cancer |

Case Studies and Research Findings

- Calcium Channel Blockade : In vitro studies have demonstrated that this compound effectively inhibits calcium influx in vascular smooth muscle cells, leading to significant vasodilation (BenchChem) .

- Anticancer Activity : A study highlighted that dihydropyridine derivatives show promise in inducing apoptosis in various cancer cell lines. The fluorophenyl substitution may enhance cytotoxicity (MDPI) .

- Neuroprotective Potential : Research suggests that dihydropyridines may mitigate neurodegeneration by preventing calcium overload in neurons, although specific studies on this compound are still needed (DTIC) .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves multi-step organic reactions, including:

-

Nitration : Introduction of functional groups to the aromatic ring (e.g., fluorophenyl substitution via electrophilic aromatic substitution) .

-

Cyclization : Formation of the dihydropyridine core using reagents like ammonium acetate or catalytic acids .

-

Esterification : Protection of the amine group with tert-butyloxycarbonyl (Boc) via reagents like di-tert-butyl dicarbonate (Boc₂O) .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions to install aryl groups (e.g., fluorophenyl) using Pd(dppf)Cl₂ and sodium carbonate in DME/water .

-

Optimization : Continuous flow reactors and green chemistry principles improve yield and purity .

Step Key Reagents/Conditions Evidence Nitration HNO₃, H₂SO₄, controlled temperature Cyclization NH₄OAc, ethanol, reflux Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃, DME/water, 80°C

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Answer : Key techniques include:

-

NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm structure and purity (e.g., dihydropyridine ring protons at δ 2.5–3.5 ppm) .

-

Mass Spectrometry : ESI-MS and HRMS for molecular weight validation .

-

X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., triclinic crystal systems) .

Technique Purpose Evidence ¹H/¹³C NMR Structural elucidation HRMS Molecular formula confirmation X-ray Diffraction Stereochemical analysis

Advanced Research Questions

Q. How can cross-coupling reactions modify the fluorophenyl moiety to enhance bioactivity or study structure-activity relationships (SAR)?

- Answer : The fluorophenyl group can be functionalized via:

- Suzuki-Miyaura Coupling : Replace bromine/iodine substituents with boronates to introduce heteroaryl groups .

- Buchwald-Hartwig Amination : Install nitrogen-containing groups for improved receptor binding .

- Photochemical Reactions : Photoinduced deformylative phosphonylation to generate alkylphosphonates .

- Methodological Note : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) in anhydrous THF at 60–80°C .

Q. How does the fluorophenyl group influence the compound’s bioactivity compared to other dihydropyridine derivatives?

- Answer : The electron-withdrawing fluorine atom enhances:

- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .

- Receptor Affinity : Increases binding to calcium channels (e.g., L-type) compared to non-fluorinated analogs .

- Comparative Data : Fluorophenyl derivatives show 2–3× higher vasodilatory activity than chlorophenyl analogs in in vitro assays .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies arise from:

- Reaction Scale : Milligram-scale vs. industrial batch processes .

- Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% vs. 10 mol% alters yields by 15–20% .

- Purification Methods : Column chromatography vs. recrystallization impacts purity and recovery .

- Resolution : Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

Q. What stability considerations are critical for handling and storing this compound?

- Answer :

-

pH Sensitivity : Hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, releasing 4-fluorophenyl intermediates .

-

Thermal Stability : Store at –20°C in amber vials to prevent dihydropyridine ring oxidation .

-

Light Sensitivity : Photoinduced degradation requires dark storage .

Condition Degradation Pathway Prevention Acidic pH Ester hydrolysis Neutral buffers High Temperature Ring oxidation to pyridine Cold storage (–20°C) Light Exposure Radical formation Amber glassware

Methodological Guidance

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time by 50% while maintaining >90% yield .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., DFT calculations) to resolve ambiguities .

- Biological Assays : Screen calcium channel blocking activity using patch-clamp electrophysiology and compare IC₅₀ values against nifedipine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.